molecular formula C12H11ClN2O2 B1484074 6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097957-92-9

6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484074
CAS No.: 2097957-92-9
M. Wt: 250.68 g/mol
InChI Key: YZTAMSWEDYRJRV-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group at the 6th position, an ethyl group at the 3rd position, and a tetrahydropyrimidine-2,4-dione core structure. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of ethyl acetoacetate with urea in the presence of a suitable catalyst, followed by the introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 6-(4-Methylphenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 6-(4-Fluorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. The chlorine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, potentially leading to improved pharmacokinetic and pharmacodynamic profiles compared to its analogs.

Properties

IUPAC Name

6-(4-chlorophenyl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTAMSWEDYRJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Reactant of Route 6
6-(4-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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